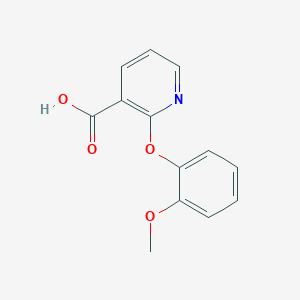

2-(2-Methoxyphenoxy)nicotinic acid

Descripción

2-(2-Methoxyphenoxy)nicotinic acid is a synthetic nicotinic acid derivative characterized by a methoxyphenoxy substituent at the 2-position of the nicotinic acid core. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities . The methoxyphenoxy group in this compound introduces steric and electronic modifications that influence its reactivity, bioavailability, and interaction with biological targets.

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-10-6-2-3-7-11(10)18-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIKYFHSDBUCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Anti-Inflammatory Nicotinic Acid Derivatives

Nicotinic acid derivatives with aryloxy substitutions have shown enhanced anti-inflammatory activity compared to classical non-steroidal anti-inflammatory drugs (NSAIDs). For example:

- Compound 1, 2a,b (2-substituted phenylnicotinic acids): These derivatives demonstrated superior analgesic and anti-inflammatory effects to mefenamic acid in preclinical studies .

Table 1: Anti-Inflammatory Activity of Selected Nicotinic Acid Derivatives

Substituent Position and Electronic Effects

The position of the methoxyphenoxy group significantly impacts biological activity and physicochemical properties:

Halogen-Substituted Derivatives

Halogenated analogs, such as 2-chloro-6-(2-methoxyphenyl)nicotinic acid , introduce electron-withdrawing effects that may enhance binding affinity or alter solubility. However, their therapeutic applications are less explored compared to methoxy-substituted derivatives .

Table 2: Physicochemical Properties of Selected Analogs

| Compound | LogP (Predicted) | Solubility | Key Substituent |

|---|---|---|---|

| 2-(2-Methoxyphenoxy)nicotinic acid | ~2.5 | Moderate | Methoxyphenoxy |

| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | ~1.8 | High | Fluoro, hydroxyl |

| 2-Chloro-6-(2-methoxyphenyl)nicotinic acid | ~3.0 | Low | Chloro, methoxyphenyl |

Lignin Depolymerization Byproducts

2-(2-Methoxyphenoxy)propionic acid, a structural analog, undergoes ethanolysis to yield aromatic esters, suggesting that nicotinic acid derivatives with methoxyphenoxy groups may also participate in biomass valorization processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.